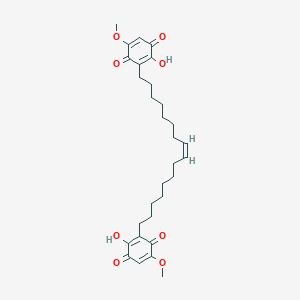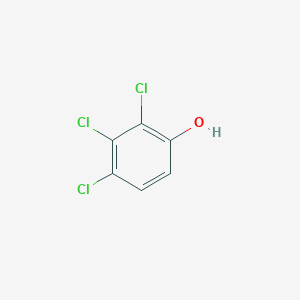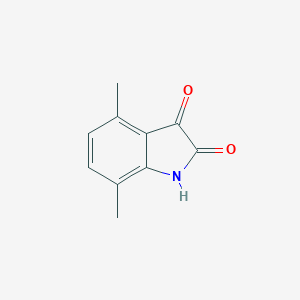
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is not fully understood. However, studies have suggested that it may exert its effects through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical And Physiological Effects
Studies have shown that 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with the development of various diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells.
Advantages And Limitations For Lab Experiments
The use of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester in lab experiments has several advantages. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, making it a safe compound to use in experiments. However, its limited solubility in water and other solvents can be a limitation in some experiments.
Future Directions
There are several future directions for the research of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester. These include the investigation of its potential use in the development of new drugs for the treatment of various diseases, as well as the exploration of its use as a biomarker for diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis method.
Conclusion
In conclusion, 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Synthesis Methods
The synthesis of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester involves the reaction of furan-2-carboxylic acid with 21,23-dimethylpentacosyl alcohol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product.
Scientific Research Applications
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the development of new drugs and as a biomarker for diseases.
properties
CAS RN |
18082-13-8 |
|---|---|
Product Name |
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester |
Molecular Formula |
C41H80O3 |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
methyl 9-[5-(21,23-dimethylpentacosyl)oxolan-2-yl]nonanoate |
InChI |
InChI=1S/C41H80O3/c1-5-37(2)36-38(3)30-26-22-18-16-14-12-10-8-6-7-9-11-13-15-17-19-23-27-31-39-34-35-40(44-39)32-28-24-20-21-25-29-33-41(42)43-4/h37-40H,5-36H2,1-4H3 |
InChI Key |
AKFPSBSFRASTJY-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCCCCC(=O)OC |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCCCCC(=O)OC |
synonyms |
5-(21,23-Dimethylpentacosyl)tetrahydro-2-furannonanoic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



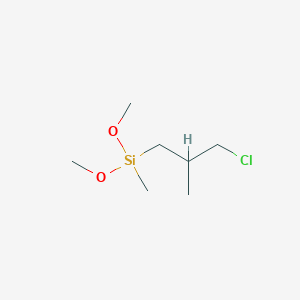
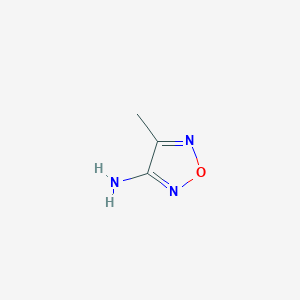
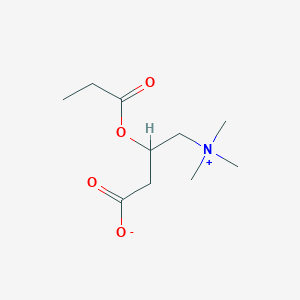
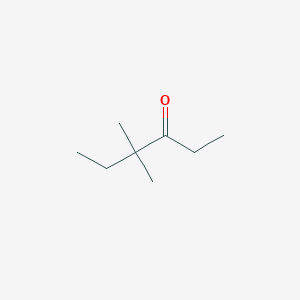
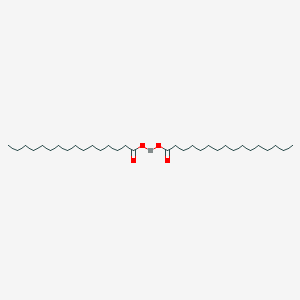
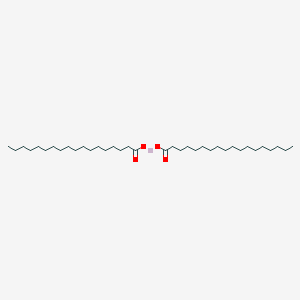

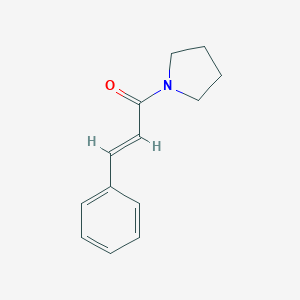
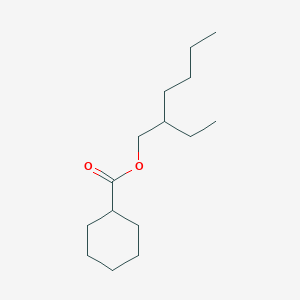
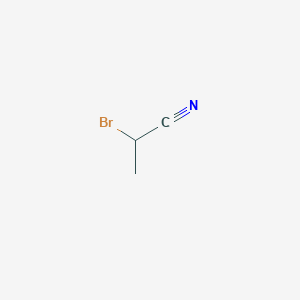
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
